(2,6-二甲基苯氧基)乙酰肟

描述

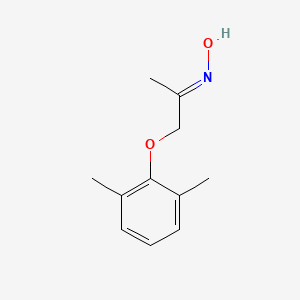

“(2,6-Dimethylphenoxy)acetoxime” is an organic compound . It is also known as “1-(2,6-Dimethylphenoxyl-2-propanone oxime”, “1-(2,6-Xylyloxy)-2-propanone oxime”, “N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine”, “2-Propanone, 1-(2,6-dimethylphenoxy)-, oxime”, “Mexiletine Impurity 3”, and "Mexiletine Hydrochloride Impurity 13" .

Synthesis Analysis

The synthesis of “(2,6-Dimethylphenoxy)acetoxime” involves various methods. One of the classical methods involves the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride in the presence of triethylamine . The product is then purified by chromatography .Molecular Structure Analysis

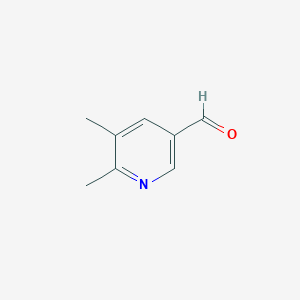

The molecular formula of “(2,6-Dimethylphenoxy)acetoxime” is C11H15NO2 . Its molecular weight is 193.24 g/mol . The IUPAC name of the compound is (NE)-N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine .Chemical Reactions Analysis

The chemical reactions involving “(2,6-Dimethylphenoxy)acetoxime” are complex. For instance, it has been studied in the context of the copper-catalyzed oxidative phenol coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylphenoxy)acetoxime” include a molecular weight of 193.24 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 193.110278721 g/mol .科学研究应用

芳香化合物的催化官能化

(2,6-二甲基苯氧基)乙酰肟可以参与芳香化合物的催化官能化,特别是在掩蔽苄醇的邻位乙酰氧化反应中。这个过程促进了各种2-羟基烷基酚衍生物的合成,利用(2,6-二甲氧基苯甲醛肟)作为芳烃C-H官能化的高效外向型导向基。通过N-O和C-O键的断裂,突出了两种去除导向基的策略,展示了高催化剂周转率,并说明了该方法的实用性 (Ren, Schulz, & Dong, 2015)。

生物活性化合物的合成

该应用延伸到生物活性化合物的合成,其中(2,6-二甲基苯氧基)乙酰肟衍生物已被评估其对各种癌细胞系的细胞毒活性以及对碳酸酐酶同工酶的抑制作用。这项研究强调了这类化合物在新药物开发中的潜力,特定衍生物表现出有希望的细胞毒性和选择性,建议进一步研究其药理学特性 (Kucukoglu et al., 2016)。

抗氧化能力增强

此外,与(2,6-二甲基苯氧基)乙酰肟密切相关的(2,6-二甲氧基苯酚)的酶促修饰展示了增强化合物抗氧化能力的创新方法。通过漆酶介导的氧化,产生了具有显著更高抗氧化活性的二聚体,比起起始底物。这种方法展示了生物催化在生成具有增强生物活性的化合物方面的实用性,为其在医药和工业中作为强效抗氧化剂的应用开辟了途径 (Adelakun et al., 2012)。

生物催化的去消旋化

对与(2,6-二甲基苯氧基)乙酰肟结构相似的美西利嗪进行生物催化的去消旋化,展示了ω-转氨酶在选择性合成对映纯化合物方面的潜力。这个过程实现了高对映纯度和转化率,突出了生物催化对手性药物高效、环保合成的适应性。通过改变酶应用顺序来改变产物的绝对构型的能力进一步展示了这种方法在药物合成和开发中的多功能性和潜力 (Koszelewski et al., 2009)。

安全和危害

未来方向

作用机制

Target of Action

It is known to be a metabolite of mexiletine , a class Ib antiarrhythmic drug . Therefore, it may interact with similar targets as Mexiletine, such as voltage-gated sodium channels, which are crucial for the propagation of action potentials in excitable tissues like the heart and nerves.

生化分析

Biochemical Properties

(2,6-Dimethylphenoxy)acetoxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is metabolized by hepatic cytochrome P450 enzymes in both humans and rodents, leading to the formation of the genotoxicant and carcinogen propane 2-nitronate . This interaction highlights the compound’s potential impact on liver function and its role in oxidative stress and DNA damage.

Cellular Effects

The effects of (2,6-Dimethylphenoxy)acetoxime on various cell types and cellular processes are profound. It has been shown to induce oxidative DNA and RNA damage in rat liver cells, similar to the effects of 2-nitropropane . This damage is associated with increased levels of 8-hydroxy-guanine in liver DNA and RNA, suggesting that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, (2,6-Dimethylphenoxy)acetoxime exerts its effects through several mechanisms. It undergoes metabolic oxidation to form propane 2-nitronate, a potent genotoxicant . This process involves binding interactions with hepatic cytochrome P450 enzymes, leading to enzyme inhibition or activation and subsequent changes in gene expression. The formation of oximes and hydrazones through reactions with hydroxylamine also plays a role in its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,6-Dimethylphenoxy)acetoxime change over time. The compound’s stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that its hepatocarcinogenicity is linked to its partial in vivo N-oxidation to 2-nitropropane, which suggests that its effects may persist and evolve over time .

Dosage Effects in Animal Models

The effects of (2,6-Dimethylphenoxy)acetoxime vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative DNA damage and potential carcinogenicity . Understanding the threshold effects and toxicology at various dosages is essential for evaluating its safety and efficacy.

Metabolic Pathways

(2,6-Dimethylphenoxy)acetoxime is involved in several metabolic pathways, primarily through its interaction with hepatic cytochrome P450 enzymes . These pathways include the oxidation of the compound to propane 2-nitronate and its subsequent effects on metabolic flux and metabolite levels. The regulation of these pathways is critical for maintaining cellular homeostasis and preventing adverse effects.

Transport and Distribution

The transport and distribution of (2,6-Dimethylphenoxy)acetoxime within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues, such as the liver, play a significant role in its biochemical activity and potential toxicity .

Subcellular Localization

The subcellular localization of (2,6-Dimethylphenoxy)acetoxime affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

N-[1-(2,6-dimethylphenoxy)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-4-6-9(2)11(8)14-7-10(3)12-13/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQNMCARGAAZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722234 | |

| Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-19-3 | |

| Record name | N-[1-(2,6-Dimethylphenoxy)propan-2-ylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B1646379.png)

![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)

![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)